

Application Notes and Protocols for Vinorine Synthase Activity Assay

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Compound of Interest

Compound Name: Vinorine

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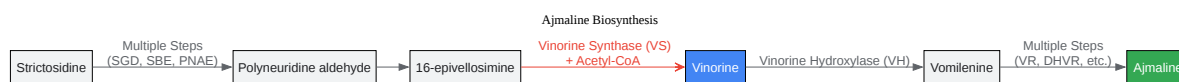
Introduction

Vinorine synthase (EC 2.3.1.160) is a pivotal enzyme in the biosynthesis of the antiarrhythmic monoterpenoid indole alkaloid, ajmaline.^{[1][2]} This enzyme belongs to the BAHD superfamily of acyltransferases and catalyzes the acetyl-CoA dependent conversion of 16-epivellosimine to **vinorine**.^{[2][3]} The reaction involves the transfer of an acetyl group from acetyl-CoA to the substrate, leading to the formation of the ajmalan backbone from a sarpagan-type intermediate.^[4] Understanding and quantifying the activity of **vinorine** synthase is crucial for metabolic engineering efforts aimed at increasing ajmaline production and for the discovery of novel enzyme inhibitors.

These application notes provide a detailed protocol for the expression, purification, and subsequent activity assay of **vinorine** synthase using a reliable HPLC-based method.^[5]

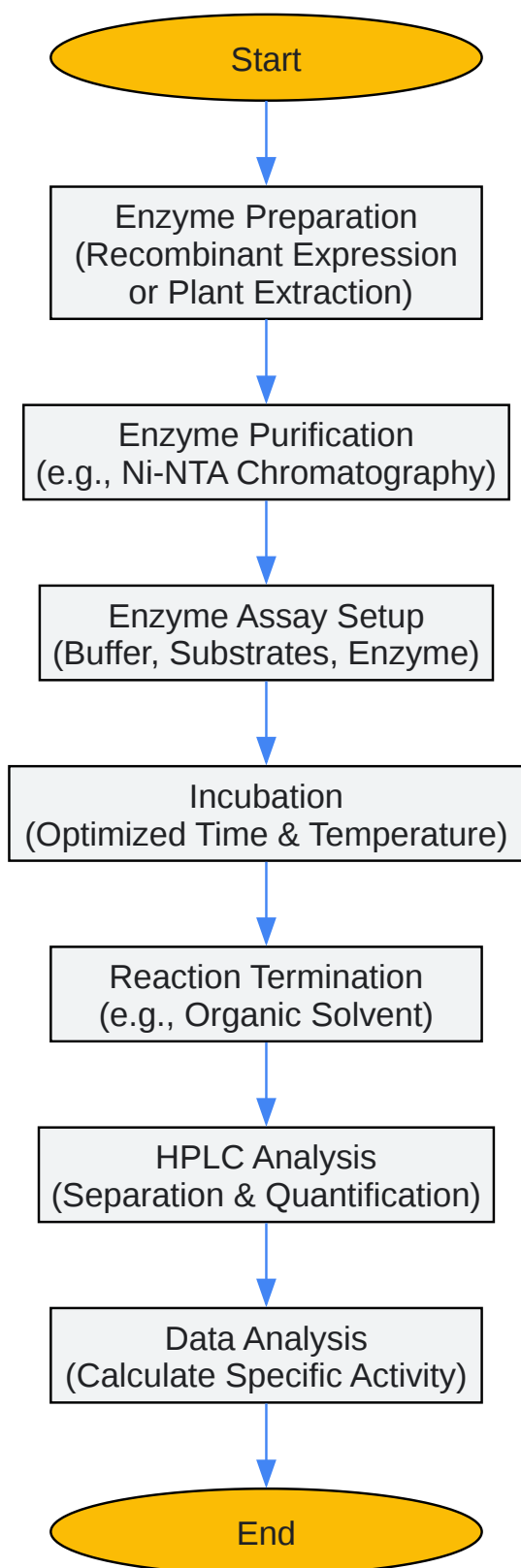
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical context of **vinorine** synthase within the ajmaline biosynthesis pathway and the general workflow for determining its enzymatic activity.



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Figure 1: Simplified Ajmaline Biosynthesis Pathway.



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Figure 2: Vinorine Synthase Activity Assay Workflow.

Quantitative Data Summary

The following table summarizes key quantitative parameters reported for **vinorine** synthase.

Parameter	Value	Source Organism	Notes	Reference
Km (Gardneral)	7.5 μ M	Rauvolfia serpentina	Gardneral is an alternative substrate to 16-epivellosimine.	--INVALID-LINK--
Km (Acetyl-CoA)	57 μ M	Rauvolfia serpentina	--INVALID-LINK--	
Molecular Weight	~50 kDa	Rauvolfia serpentina	Determined by SDS-PAGE analysis.	--INVALID-LINK--
Optimal pH	Not explicitly defined	-	Assays are often performed in neutral to slightly alkaline buffers (pH 7.5-8.0). This should be empirically determined.	General enzyme assay principles
Optimal Temperature	Not explicitly defined	-	Assays are typically run between 30-37°C. This should be empirically determined.	General enzyme assay principles

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of Vinorine Synthase

This protocol describes the expression of His-tagged **vinorine** synthase in *E. coli* and subsequent purification.

Materials:

- pQE expression vector containing **vinorine** synthase cDNA
- *E. coli* M15 cells (or similar expression strain)
- Luria-Bertani (LB) medium with appropriate antibiotics
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF
- Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole
- Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole
- Ni-NTA affinity chromatography column
- Dialysis Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM β -mercaptoethanol, 1 mM EDTA[6]

Procedure:

- Transform *E. coli* cells with the **vinorine** synthase expression vector.
- Inoculate a starter culture and grow overnight.
- Inoculate a large-scale culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM and incubate for 4-6 hours at 28-30°C.

- Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).
- Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.
- Sonicate the cell suspension to ensure complete lysis and centrifuge (15,000 x g, 30 min, 4°C) to pellet cell debris.
- Load the supernatant onto a pre-equilibrated Ni-NTA column.
- Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
- Elute the His-tagged **vinorine** synthase with Elution Buffer.
- Collect fractions and analyze by SDS-PAGE to confirm purity and molecular weight (~50 kDa).^[5]
- Pool the pure fractions and dialyze against Dialysis Buffer to remove imidazole and for proper protein folding.
- Determine the protein concentration using a Bradford or BCA assay. Store the purified enzyme at -80°C in aliquots.

Protocol 2: Vinorine Synthase Activity Assay by HPLC

This protocol outlines the enzymatic reaction and subsequent quantification of the product, **vinorine**, using High-Performance Liquid Chromatography (HPLC).

Materials:

- Purified **vinorine** synthase enzyme
- Assay Buffer: 100 mM Tris-HCl (pH 7.5)
- Substrate 1: 16-epivellosimine or Gardneral (dissolved in DMSO, final concentration 50-100 µM)
- Substrate 2: Acetyl-CoA (dissolved in water, final concentration 200-500 µM)

- Reaction Termination Solution: Acetonitrile or Ethyl Acetate
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 μ m)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: Acetonitrile
- **Vinorine** standard for quantification

Procedure:

- Enzymatic Reaction Setup:
 - Prepare a reaction mixture in a microcentrifuge tube containing:
 - Assay Buffer (to a final volume of 100 μ L)
 - 16-epivellosimine or Gardneral (e.g., 10 μ L of a 1 mM stock)
 - Acetyl-CoA (e.g., 10 μ L of a 5 mM stock)
 - Pre-incubate the mixture at 30°C for 5 minutes.
- Initiate Reaction:
 - Start the reaction by adding a known amount of purified **vinorine** synthase (e.g., 1-5 μ g) to the reaction mixture.
 - Include a negative control with heat-inactivated enzyme or without enzyme.
- Incubation:
 - Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes). The time should be within the linear range of product formation.
- Reaction Termination:

- Stop the reaction by adding an equal volume (100 μ L) of ice-cold acetonitrile or by extracting with ethyl acetate.
- Vortex vigorously and centrifuge (15,000 x g, 10 min) to pellet the precipitated protein.
- Sample Preparation for HPLC:
 - Transfer the supernatant to an HPLC vial for analysis.
- HPLC Analysis:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of Mobile Phase A (0.1% TFA in water) and Mobile Phase B (acetonitrile) is recommended. A suggested starting gradient:
 - 0-5 min: 10% B
 - 5-25 min: 10% to 90% B
 - 25-30 min: 90% B
 - 30-35 min: 90% to 10% B
 - 35-40 min: 10% B
 - Flow Rate: 1.0 mL/min.
 - Detection: UV absorbance at a wavelength suitable for **vinorine** (e.g., 254 nm or 280 nm, requires optimization).
 - Injection Volume: 20 μ L.
- Data Analysis:
 - Identify the **vinorine** peak by comparing the retention time with that of a pure standard.
 - Create a standard curve by injecting known concentrations of the **vinorine** standard.

- Quantify the amount of **vinorine** produced in the enzymatic reaction by integrating the peak area and comparing it to the standard curve.
- Calculate the specific activity of the enzyme (e.g., in nmol of product per mg of enzyme per minute).

Note: The optimal pH, temperature, substrate concentrations, and HPLC conditions may require empirical optimization for your specific experimental setup.

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